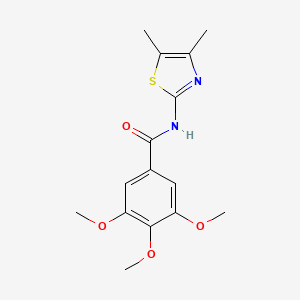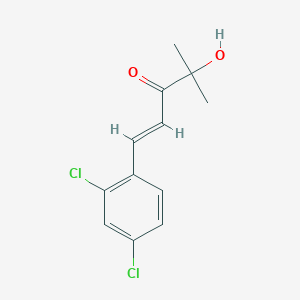![molecular formula C16H15F2NO B5623497 N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide](/img/structure/B5623497.png)
N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related biphenyl propanamide derivatives involves the reaction of amphetamines with flurbiprofen derivatives, yielding high-purity compounds. These synthesis processes are characterized by reactions that include coupling agents such as N,N’-Dicyclohexylcarbodiimide, leading to the formation of amide bonds between the biphenyl structure and the propanamide moiety. Detailed characterization of these compounds is achieved through various analytical techniques including 1H, 13C NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2020).
Molecular Structure Analysis
Molecular structure analysis of biphenyl propanamides reveals insights into their conformation and electronic properties. Techniques such as X-ray crystallography provide detailed information about the spatial arrangement of atoms within the molecule, highlighting the role of fluoro substitutions on the biphenyl ring in influencing molecular geometry. Quantum chemical studies further explore the steric and electronic effects of these substitutions on the compound’s reactivity and interactions with biological targets (Otuokere & Amaku, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[3-(3,4-difluorophenyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-2-16(20)19-10-11-4-3-5-12(8-11)13-6-7-14(17)15(18)9-13/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTNQODSNBZUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3',4'-difluorobiphenyl-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)
![5-oxo-N-[2-(2-pyrazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623427.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid](/img/structure/B5623434.png)
![{[(1-methyl-1H-indol-6-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B5623453.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)
![(3R*,4R*)-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5623464.png)


![N-{4-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]phenyl}-N'-ethylurea](/img/structure/B5623482.png)

![N-[4-(acetylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5623502.png)
![(4S)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5623507.png)

